
2-(Dimethylamino)phenyl propylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)phenyl propylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propylcarbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)phenyl propylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-(dimethylamino)phenol with propyl isocyanate under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like dibutyltin dilaurate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. The choice of raw materials and optimization of reaction conditions are crucial for cost-effective and efficient production.
化学反応の分析
Types of Reactions
2-(Dimethylamino)phenyl propylcarbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium amide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
科学的研究の応用
2-(Dimethylamino)phenyl propylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of 2-(Dimethylamino)phenyl propylcarbamate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The aromatic ring and carbamate moiety may also contribute to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2-(Dimethylamino)ethyl carbamate
- 2-(Dimethylamino)phenyl methylcarbamate
- 2-(Dimethylamino)phenyl ethylcarbamate
Uniqueness
2-(Dimethylamino)phenyl propylcarbamate is unique due to its specific structural features, such as the propyl group attached to the carbamate moiety. This structural variation can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .
特性
CAS番号 |
60309-68-4 |
|---|---|
分子式 |
C12H18N2O2 |
分子量 |
222.28 g/mol |
IUPAC名 |
[2-(dimethylamino)phenyl] N-propylcarbamate |
InChI |
InChI=1S/C12H18N2O2/c1-4-9-13-12(15)16-11-8-6-5-7-10(11)14(2)3/h5-8H,4,9H2,1-3H3,(H,13,15) |
InChIキー |
UMYPDBXMJBUNPH-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)OC1=CC=CC=C1N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
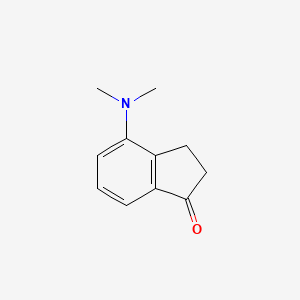
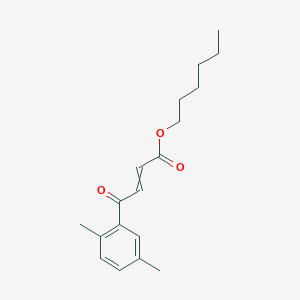
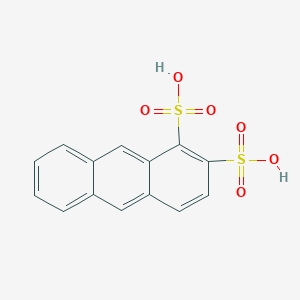


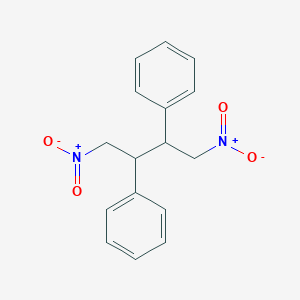

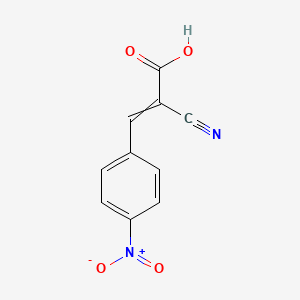


![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)
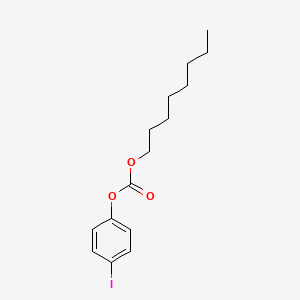
![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)
